REACTION_CXSMILES
|
[F:1][C:2]1([F:11])[CH2:7][CH2:6][CH:5](C(O)=O)[CH2:4][CH2:3]1.C1C=CC(OP([O:24][C:25]2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1.C([N:33](CC)CC)C>C1(C)C=CC=CC=1>[F:11][C:2]1([F:1])[CH2:3][CH2:4][CH:5]([N:33]=[C:25]=[O:24])[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)C(=O)O)F
|
Name
|
diphenylphosphonic azide
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the product which
|
Type
|
CUSTOM
|
Details
|
was directly used for next step reaction without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC1(CCC(CC1)N=C=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |